Cas no 2228574-04-5 (2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene)

2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene is a fluorinated aromatic compound featuring a chloropropenyl substituent, offering versatile reactivity for synthetic applications. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring enhances its utility in fine chemical synthesis, particularly in cross-coupling reactions and electrophilic substitutions. The chloropropenyl moiety provides a reactive handle for further functionalization, making it valuable in the preparation of intermediates for pharmaceuticals, agrochemicals, and advanced materials. Its structural features ensure compatibility with a range of organic transformations, enabling precise modifications for targeted molecular architectures. This compound is characterized by high purity and stability under standard handling conditions.
2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene structure
2228574-04-5 structure
Product Name:2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene
CAS No:2228574-04-5
MF:C10H10ClFO
MW:200.637205600739
CID:6143529
PubChem ID:165641809
Update Time:2025-06-26

2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • EN300-1980447
    • 2228574-04-5
    • 2-(3-chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene
    • 2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene
    • Inchi: 1S/C10H10ClFO/c1-7(6-11)10-8(12)4-3-5-9(10)13-2/h3-5H,1,6H2,2H3
    • InChI Key: HXGAPNDQVOFAFB-UHFFFAOYSA-N
    • SMILES: ClCC(=C)C1C(=CC=CC=1OC)F

Computed Properties

  • Exact Mass: 200.0404208g/mol
  • Monoisotopic Mass: 200.0404208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 9.2Ų

2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene Pricemore >>

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Additional information on 2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene

Introduction to 2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene (CAS No. 2228574-04-5)

2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene, identified by its CAS number 2228574-04-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a complex aromatic structure with both fluoro and methoxy substituents, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of a 3-chloroprop-1-en-2-yl side chain adds to its structural complexity, making it a valuable candidate for further investigation.

The compound's unique chemical properties stem from its aromatic core, which is modified by fluorine and methoxy groups at specific positions. These functional groups not only influence the molecule's electronic properties but also its interactions with biological targets. The fluoro group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules, making it a common feature in modern pharmaceuticals.

In recent years, there has been a growing interest in the development of novel compounds with fluorine substituents due to their favorable pharmacokinetic profiles. Research has shown that the introduction of fluorine atoms can lead to improved drug efficacy and reduced side effects. The compound 2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene exemplifies this trend, as it combines the benefits of fluorine substitution with a versatile aromatic scaffold.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the aromatic precursor, followed by functional group transformations to introduce the fluoro, methoxy, and 3-chloroprop-1-en-2-yl groups. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve these transformations efficiently.

One of the key challenges in working with such complex molecules is controlling regioselectivity during synthesis. The presence of multiple reactive sites in the molecule necessitates precise control over reaction conditions to avoid unwanted side products. Recent advancements in computational chemistry have helped researchers predict and optimize reaction pathways, leading to more efficient synthetic strategies.

The potential applications of 2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene extend beyond basic research. Its structural features make it a promising candidate for further development into therapeutic agents. For instance, the combination of fluorine and methoxy groups could enhance its binding affinity to biological targets, making it an attractive scaffold for drug design.

In addition to pharmaceutical applications, this compound may also find utility in materials science and agrochemicals. The unique electronic properties of its aromatic core could be leveraged in the development of new materials with tailored optical or electronic characteristics. Furthermore, its structural complexity might make it a valuable intermediate in the synthesis of other biologically active compounds.

Ongoing research is exploring various derivatives of this compound to assess their biological activity and potential therapeutic benefits. By modifying different parts of the molecule, scientists aim to identify analogs with enhanced efficacy and reduced toxicity. These studies not only contribute to our understanding of molecular structure-function relationships but also provide new leads for drug discovery.

The role of computational methods in studying such compounds cannot be overstated. Molecular modeling techniques allow researchers to predict how different modifications will affect the molecule's properties and interactions with biological targets. This approach accelerates the drug discovery process by enabling virtual screening of large libraries of compounds before experimental synthesis.

In conclusion, 2-(3-Chloroprop-1-en-2-yl)-1-fluoro-3-methoxybenzene (CAS No. 2228574-04-5) represents a fascinating example of how structural complexity can be harnessed for pharmaceutical and material science applications. Its unique combination of functional groups makes it a valuable tool for researchers exploring new frontiers in chemical biology. As our understanding of molecular interactions continues to grow, compounds like this one are poised to play a crucial role in shaping the future of medicine and technology.

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